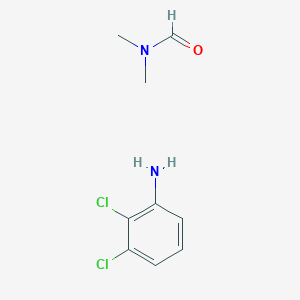
2,3-dichloroaniline;N,N-dimethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloroaniline and N,N-dimethylformamide are two distinct chemical compounds often used in various chemical processes. 2,3-Dichloroaniline is an aniline derivative with two chlorine atoms attached to the benzene ring, while N,N-dimethylformamide is a polar aprotic solvent widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloroaniline can be synthesized through the chlorination of aniline, followed by purification processes to isolate the desired isomer . The reaction typically involves the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.
N,N-Dimethylformamide is produced industrially by the reaction of dimethylamine with carbon monoxide under high pressure and temperature in the presence of a catalyst
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
N,N-Dimethylformamide, on the other hand, is known for its role as a solvent and reagent in various organic reactions. It can act as a catalyst and stabilizer in certain reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Dichlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dichloroaniline is used in the production of dyes, pigments, and optical brighteners. It also serves as a flame retardant for polymers and is involved in the manufacturing of growth regulators and polymer auxiliaries .
N,N-Dimethylformamide is extensively used as a solvent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. It also plays a role in the synthesis of heterocyclic compounds and as a reagent in various chemical transformations .
Mecanismo De Acción
2,3-Dichloroaniline exerts its effects primarily through its interactions with nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, resulting in the formation of various substituted products .
N,N-Dimethylformamide acts as a solvent, stabilizer, and catalyst in chemical reactions. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Another isomer of dichloroaniline with chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
Uniqueness
2,3-Dichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical behavior and its suitability for various industrial applications .
N,N-Dimethylformamide is unique for its versatility as a solvent, reagent, and catalyst in organic synthesis. Its ability to stabilize reaction intermediates and facilitate various chemical transformations makes it indispensable in many chemical processes .
Propiedades
Número CAS |
676328-10-2 |
|---|---|
Fórmula molecular |
C9H12Cl2N2O |
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
2,3-dichloroaniline;N,N-dimethylformamide |
InChI |
InChI=1S/C6H5Cl2N.C3H7NO/c7-4-2-1-3-5(9)6(4)8;1-4(2)3-5/h1-3H,9H2;3H,1-2H3 |
Clave InChI |
JVXGXCYQBFKUMO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=O.C1=CC(=C(C(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)

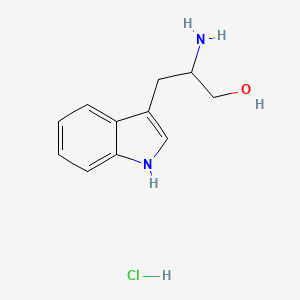
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
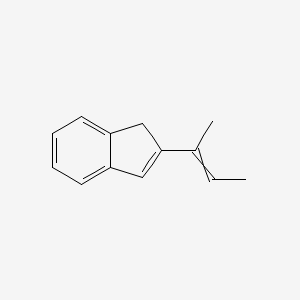
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
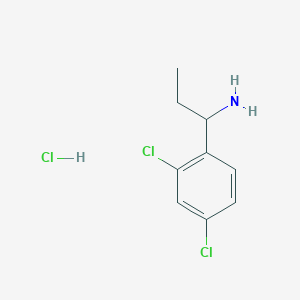
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
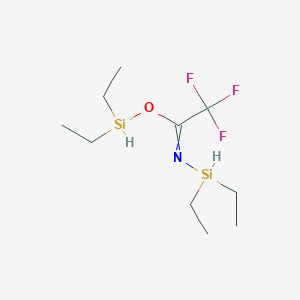
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
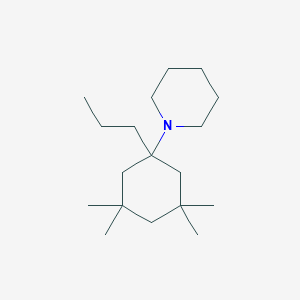
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
